2-((7-Bromoquinoxalin-2-yl)oxy)ethanol
Overview
Description
“2-((7-Bromoquinoxalin-2-yl)oxy)ethanol” is a chemical compound with the molecular formula C10H9BrN2O2 and a molecular weight of 269.09 g/mol .
Synthesis Analysis
The synthesis of quinoxaline derivatives, which are important intermediates in obtaining drugs like Erdafitinib, has been reported. In one such synthesis, 4-bromobenzene-1,2-diamine and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one were used as raw materials, with triethylene diamine (DABCO) as a catalyst .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H9BrN2O2 .Physical and Chemical Properties Analysis
The boiling point of “this compound” is 400.062ºC at 760 mmHg, and its flash point is 195.751ºC. It has a density of 1.639g/cm3 .Scientific Research Applications
Antioxidant Defense Mechanism Activation : Tert-butylhydroquinone (tBHQ), an inducer of the Nrf2 antioxidant defense pathway, has been found to protect cardiomyocytes from ethanol-induced apoptosis. This study demonstrates the importance of antioxidant pathways in cellular protection against ethanol-induced stress (Xiaojing Shi et al., 2016).
Formation of Copper(I) Compounds : In the presence of 2,3-dimethylquinoxaline, the reaction with copper(II) halides in water/ethanol solution forms various copper(I) compounds. This reaction highlights the chemical versatility and reactivity of ethanol in creating complex metal-organic structures (R. Willett et al., 2001).
Cytochrome P-4502E1 Pathways : Research on cytochrome P-4502E1 (2E1) elucidates its significant role in ethanol metabolism and its implications in liver injury due to ethanol. This study contributes to understanding the physiological and pathological roles of ethanol metabolism (C. Lieber, 1997).
Electrooxidation Studies : Investigations into the electrooxidation of ethanol on a palladium electrode in alkaline media have revealed insights into the oxidation process, including the formation of intermediates and products. Such studies are crucial for understanding ethanol's electrochemical behavior (Zhiyou Zhou et al., 2010).
Hydrogen Production from Ethanol : The utilization of ethanol in the steam iron process for hydrogen production in a fixed bed reactor showcases an innovative application of ethanol in renewable energy production (E. Hormilleja et al., 2014).
Metabolic Pathways of Psychoactive Drugs : Research on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) by human hepatocytes reveals the formation of various metabolites, providing insights into the drug's metabolic pathways and potential toxic effects (H. Carmo et al., 2005).
Cobalt-Promoted Dimerization : A study on cobalt-promoted dimerization of benzamides in ethanol solvent demonstrates the potential of ethanol as a medium for chemical synthesis and transformations (L. Grigorjeva et al., 2015).
Ruthenium-Catalyzed Aerobic Oxidation of Alcohols : The development of an efficient aerobic oxidation system for alcohols using a biomimetic catalytic system showcases the role of ethanol in advanced catalytic processes (Gábor Csjernyik et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
2-(7-bromoquinoxalin-2-yl)oxyethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c11-7-1-2-8-9(5-7)13-10(6-12-8)15-4-3-14/h1-2,5-6,14H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXHALVPEDVXQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1Br)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732706 | |
Record name | 2-[(7-Bromoquinoxalin-2-yl)oxy]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
705262-64-2 | |
Record name | 2-[(7-Bromoquinoxalin-2-yl)oxy]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.